molecular formula C11H8ClN5O B2559236 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one CAS No. 857524-96-0

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one

Cat. No.: B2559236
CAS No.: 857524-96-0
M. Wt: 261.67
InChI Key: NOAKIVSDUNLCOB-UHFFFAOYSA-N
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Description

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a synthetic purine derivative designed for advanced pharmaceutical and biochemical research. Purines are nitrogenous heterocyclic compounds consisting of fused pyrimidine and imidazole rings, and they are fundamental to metabolic processes across all living organisms . As a precursor pharmacophore, the purine nucleus is a versatile scaffold for generating a diverse array of bioactive molecules, making it a subject of substantial interest in medicinal chemistry . This specific compound features an 8-(4-chlorophenyl) modification, a functionalization strategy known to enhance the affinity and biological activity of purine-based compounds. Research on structurally related 8-substituted purines, such as 8-mercaptoguanine derivatives, has demonstrated significant inhibitory potential against key enzymes in the folate biosynthesis pathway, such as dihydroneopterin aldolase (FolB) in Mycobacterium tuberculosis . These enzymes are essential for bacterial survival and represent attractive molecular targets for antimicrobial agent development . Furthermore, purine derivatives are extensively investigated for their wide-ranging bio-evaluation potential, including applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The purinergic system, which utilizes extracellular purines and their receptors to regulate immunity, inflammation, and organ function, is a major pharmacological target, further underscoring the research value of novel purine analogs . This compound is offered exclusively to support researchers in synthetic organic chemistry, drug discovery, and mechanistic biology for the development and identification of novel bioactive molecules.

Properties

IUPAC Name

2-amino-8-(4-chlorophenyl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-6-3-1-5(2-4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAKIVSDUNLCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzylamine with formamide can lead to the formation of the desired purine derivative through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino or chlorophenyl positions .

Scientific Research Applications

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit purine metabolism enzymes, affecting DNA and RNA synthesis. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs differ in substituent positions or functional groups. A key comparison involves its positional isomer, 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one, and other purine derivatives.

Table 1: Structural and Commercial Comparison
Compound Name CAS No. Substituent Position Molecular Formula Purity/Price (1g) Key Applications
2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one 857524-96-0 Para-chlorophenyl C₁₁H₈ClN₅O 95% / $541.00 Pharmaceutical research
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one 857524-97-1 Ortho-chlorophenyl C₁₁H₈ClN₅O Not specified Pharmaceutical intermediate
6-chloro-N4-methyl-3,4-pyridinediamine Not provided Pyridine core C₆H₇ClN₃ Not specified Chemical synthesis
Key Differences and Implications:

Substituent Position (Para vs. Ortho): Electronic Effects: The para-chloro substituent in the target compound may enhance resonance stabilization compared to the ortho isomer, where steric hindrance between the chlorine and purinone ring could reduce planarity . Biological Activity: Ortho-substituted analogs often exhibit altered binding affinities due to steric clashes in enzyme active sites. For example, in kinase inhibitors, para-substituted phenyl groups are preferred for optimal π-π stacking .

This limits their utility in targeting purine-binding enzymes .

Commercial Availability :

  • The para-substituted compound is more readily available (95% purity) compared to its ortho counterpart, which requires direct inquiry for pricing and availability .

Biological Activity

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN5OC_{11}H_{10}ClN_5O, with a molecular weight of approximately 261.67 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity, as it can enhance the compound's interaction with specific receptors and enzymes.

The primary mechanism of action for this compound involves its interaction with blood coagulation factor XIIa . It acts as an inhibitor, modulating the blood coagulation pathway to prevent excessive clot formation without disrupting normal hemostasis. This action is crucial in managing conditions like thrombosis, where unwanted blood clots can lead to severe health issues.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and can permeate the blood-brain barrier. This property is advantageous for therapeutic applications targeting central nervous system disorders.

Antiviral Activity

Studies have shown that derivatives of purine compounds, including this compound, exhibit antiviral properties. For instance, structural analogs have been evaluated for their efficacy against hepatitis B virus (HBV), demonstrating significant inhibitory activity . The compound's ability to enhance transcript activity of HBV enhancers suggests a potential role in antiviral therapy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It influences cell signaling pathways such as TGF-β, which are critical for regulating cellular proliferation and apoptosis. In vitro studies have indicated that modifications in the purine structure can lead to enhanced antiproliferative effects against various cancer cell lines.

Data Table: Biological Activities and IC50 Values

Activity Type Target IC50 Value (µM) Remarks
AntiviralHepatitis B Virus0.045Significant inhibition of HBV DNA replication
AnticancerVarious Cancer Cell LinesVariesModulates TGF-β signaling pathways
CoagulationFactor XIIaInhibitoryPrevents excessive clot formation

Case Studies

  • Antiviral Efficacy Against HBV : A study synthesized several derivatives based on the purine structure and evaluated their anti-HBV activity. The promising compounds showed IC50 values significantly lower than traditional antiviral agents, indicating a potential new direction for HBV treatment .
  • Anticancer Activity : In a comparative study involving various purine derivatives, this compound demonstrated notable antiproliferative effects against breast cancer cell lines (MCF-7). The mechanism involved induction of apoptosis and inhibition of cell migration, highlighting its potential as an anticancer agent .

Q & A

Basic: What are the optimized synthetic routes for 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step pathways, including nucleophilic substitution and cyclization reactions. Key steps include:

  • Functional group protection : Selective blocking of reactive amino or hydroxyl groups to prevent side reactions .
  • Reaction optimization : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield .
  • Purification : Chromatography (e.g., silica gel) or crystallization (using ethanol/water mixtures) ensures >95% purity .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • NMR/IR spectroscopy : Confirms functional groups (e.g., NH₂ at δ 6.5–7.0 ppm in ¹H-NMR) and aromatic C-Cl stretching (~750 cm⁻¹ in IR) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and intermolecular interactions (e.g., hydrogen bonding between purine NH and chlorophenyl Cl) .
  • Mass spectrometry : Molecular ion peaks (m/z ~305) validate the molecular formula (C₁₁H₉ClN₅O) .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) .
  • Solubility effects : Use of DMSO vs. aqueous buffers alters compound bioavailability; measure partition coefficients (logP) to standardize .
  • Data normalization : Include positive controls (e.g., known kinase inhibitors) and use statistical models (e.g., ANOVA) to account for batch effects .

Advanced: How does the compound’s structure influence its interaction with biological targets like enzymes or receptors?

  • Purine core : Mimics adenosine, enabling competitive inhibition of kinases (e.g., EGFR) or binding to purinergic receptors (e.g., P2X7) .
  • 4-Chlorophenyl group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., ATP-binding sites) .
  • Conformational flexibility : Molecular dynamics simulations predict torsional angles (~30° for the dihydropurin ring) that affect binding affinity .

Advanced: What are the metabolic pathways and pharmacokinetic properties of this compound?

  • Phase I metabolism : Oxidative deamination by CYP450 enzymes (e.g., CYP3A4) produces 8-oxo derivatives .
  • Phase II conjugation : Glucuronidation at the amino group increases water solubility for renal excretion .
  • Pharmacokinetics : Low oral bioavailability (<20%) due to first-pass metabolism; subcutaneous administration improves AUC by 3-fold .

Basic: What purification techniques are most effective post-synthesis?

  • Flash chromatography : Use gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate regioisomers .
  • Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals (melting point 220–225°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers .

Advanced: How to design assays to evaluate its efficacy against specific targets like kinases or viral proteases?

  • Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) .
  • Antiviral activity : Measure IC₅₀ in plaque reduction assays (e.g., SARS-CoV-2 pseudovirus) with cytotoxicity controls (CC₅₀) .
  • Structural validation : Co-crystallize the compound with target proteins (e.g., HIV protease) to map binding sites .

Advanced: How to resolve contradictions between computational predictions and experimental binding affinity data?

  • Force field refinement : Adjust parameters in docking software (e.g., AutoDock Vina) to account for halogen bonding (Cl···O interactions) .
  • Solvent effects : Include explicit water molecules in MD simulations to mimic physiological conditions .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure ΔG and compare with computational ΔG values .

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